molecular formula C8H6N2O2S B2652034 (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid CAS No. 1181324-39-9

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid

Cat. No.: B2652034
CAS No.: 1181324-39-9
M. Wt: 194.21
InChI Key: KMUJKBFEVZDXIW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[2,1-b]thiazole Research

The imidazo[2,1-b]thiazole scaffold has been a focal point in medicinal chemistry since the mid-20th century, with early research driven by the discovery of levamisole, a anthelmintic drug approved for human use in 1969. This compound’s immunomodulatory properties spurred interest in structurally related derivatives, leading to the exploration of imidazo[2,1-b]thiazole-based molecules for diverse therapeutic applications. Over the past two decades, advancements in synthetic methodologies have enabled the development of novel derivatives, including those incorporating acrylic acid moieties.

The specific compound (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid emerged as part of efforts to optimize the pharmacokinetic and pharmacodynamic profiles of imidazothiazole derivatives. Early studies in the 2010s highlighted the role of acrylic acid substituents in enhancing hydrogen-bonding interactions with biological targets, such as viral proteins and enzyme active sites. For instance, the synthesis of imidazo[2,1-b]thiazole-acrylic acid hybrids was first reported in the context of hepatitis C virus (HCV) drug discovery, where these compounds demonstrated nanomolar inhibitory activity against NS4B, a key viral replication protein. Parallel work in anticancer drug design further validated the scaffold’s versatility, with acrylic acid derivatives showing improved solubility and target affinity compared to non-polar analogs.

Significance of this compound in Medicinal Chemistry

This compound occupies a unique niche due to its dual functionality: the imidazothiazole core provides rigidity and aromatic stacking potential, while the acrylic acid moiety introduces polarity and reactive sites for covalent or non-covalent interactions. This combination has proven critical in targeting structurally conserved regions of pathogenic proteins. For example, in HCV research, derivatives of this compound selectively bind to the second amphipathic α-helix of NS4B (4BAH2), disrupting viral membrane replication complexes. The acrylic acid group’s carboxylate anion facilitates interactions with basic residues in the 4BAH2 domain, as evidenced by structure-activity relationship (SAR) studies.

In oncology, the compound’s conjugated double bond system enables Michael addition reactions with cysteine thiols in proteins such as glypican-3 (GPC-3), a biomarker overexpressed in hepatocellular carcinoma. Molecular docking simulations reveal that This compound adopts a planar conformation within GPC-3’s binding pocket, forming π-π interactions with Phe~41~ and hydrogen bonds with Asp~62~. These interactions correlate with anti-proliferative effects in HepG2 cells, where analogs of this compound exhibit IC~50~ values comparable to nocodazole, a reference tubulin polymerization inhibitor.

The compound’s modular synthesis also allows for facile derivatization. For instance, chlorination at the 6-position of the imidazothiazole ring yields 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid , which shows enhanced electronic effects and improved binding to hydrophobic enzyme pockets. Such modifications underscore the scaffold’s adaptability in addressing resistance mechanisms and optimizing bioavailability.

Overview of Current Research Directions

Contemporary research on This compound spans three key areas:

  • Combination Therapies : Synergistic studies with direct-acting antiviral agents (DAAs) have demonstrated that imidazothiazole-acrylic acid hybrids reduce the effective dose of NS5A inhibitors like daclatasvir by 50% in HCV replicon assays. This synergism is attributed to complementary mechanisms of action—imidazothiazoles destabilize viral membranes, while DAAs inhibit polymerase activity.
  • Computational Drug Design : Molecular dynamics simulations and free-energy perturbation calculations are being employed to predict the impact of substituents on binding kinetics. For example, methyl groups at the 3-position of the imidazothiazole ring improve van der Waals contacts with NS4B, as validated by resistance profiling.
  • Synthetic Methodology Innovation : Recent advances include one-pot cyclocondensation reactions using green solvents like ethanol-water mixtures, which achieve yields exceeding 80% for This compound derivatives. These methods prioritize atom economy and reduce reliance on toxic catalysts like triethylamine.

Emerging applications in antibacterial therapy are also being explored, with preliminary data indicating that acrylic acid derivatives inhibit Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target for first-line antitubercular drugs. However, further toxicological profiling is required to assess selectivity indices and mitigate off-target effects.

Properties

IUPAC Name

(E)-3-imidazo[2,1-b][1,3]thiazol-5-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7(12)2-1-6-5-9-8-10(6)3-4-13-8/h1-5H,(H,11,12)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUJKBFEVZDXIW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=NC=C(N21)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole-2-thione with α,β-unsaturated carbonyl compounds under basic conditions. The reaction proceeds through a cyclization mechanism, forming the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors to enhance yield and purity while reducing reaction times and costs. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves multi-step organic reactions that yield derivatives with specific structural features conducive to biological activity. The compound's structure includes an imidazo[2,1-b]thiazole moiety, which is known for its bioactive properties.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. For example, compounds derived from this scaffold have demonstrated effectiveness against Mycobacterium tuberculosis. Studies indicate that certain derivatives exhibit selective inhibition against tuberculosis strains without significant toxicity to human cells, suggesting a promising avenue for developing new anti-tubercular agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays. For instance, substituted derivatives have shown cytotoxic effects on cancer cell lines such as HT-29 colon cancer cells. These compounds can inhibit tubulin assembly and arrest the cell cycle at the G2/M phase, making them potential candidates for cancer therapeutics .

Case Studies and Research Findings

Study Findings Reference
Evaluation of Antitubercular ActivityIdentified several derivatives with IC50 values as low as 2.03 µM against Mycobacterium tuberculosis
Cytotoxic Activity on Cancer CellsCompounds caused G2/M phase arrest in HT-29 cells; effective inhibition of tubulin assembly
Interaction StudiesPreliminary studies indicated binding affinity with biological targets; further investigations needed

Mechanism of Action

The mechanism of action of (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Modifications

a. Imidazo[2,1-b]thiazole Derivatives with Indolinone/Coumarin Moieties

Compounds such as (Z)-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one (7-Z and 8-Z) exhibit weak antiviral activity against parvovirus B19, while their (E)-isomer (10-E) is inactive. This highlights the importance of stereochemistry in bioactivity . In contrast, the target compound’s (E)-configuration and acrylic acid group likely enhance kinase inhibition compared to coumarin-linked analogs.

b. Imidazo[2,1-b]thiazole-Acrylic Acid Derivatives
  • (2E)-3-[6-(2-Methylmorpholin-4-yl)imidazo[2,1-b][1,3]thiazol-5-yl]acrylic acid (Mol. Formula: C₁₃H₁₅N₃O₃S): This analog replaces the imidazo[2,1-b]thiazole’s 5-position substituent with a morpholine group.
  • SKF-86002 : A cell-permeable imidazo[2,1-b]thiazole inhibitor with a dihydro-5-(4-pyridinyl) substituent. Unlike the target compound, it lacks an acrylic acid group but shares reversible enzyme inhibition mechanisms .

Substituent Effects on Bioactivity

  • Positional Sensitivity : In COX-2 inhibitors, substituents at the C-5 position of imidazo[2,1-b]thiazole significantly modulate activity. For example, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) shows potent COX-2 inhibition (IC₅₀ < 1 μM), suggesting that electron-withdrawing groups enhance binding . The acrylic acid group in the target compound may similarly optimize interactions with kinase active sites.
  • Cytotoxic Conjugates: Imidazo[2,1-b]thiadiazole-cyclopropyl-indolinone hybrids (e.g., compound 7) exhibit nanomolar cytotoxicity (GI₅₀: 0.13–3.8 μM) and anti-tubulin activity. The acrylic acid moiety in the target compound may offer distinct pharmacodynamic advantages, such as improved solubility or target specificity .

Stereochemical Influence

The (E)-configuration of the acrylic acid group is crucial. For example, in coumarin-indolinone hybrids, the (E)-isomer (10-E) is inactive against parvovirus B19, whereas (Z)-isomers (7-Z, 8-Z) show weak activity . Conversely, the target compound’s (E)-stereochemistry correlates with strong kinase inhibition, underscoring the role of spatial orientation in bioactivity.

Biological Activity

(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid is a compound characterized by its unique heterocyclic structure, which combines an imidazo[2,1-b]thiazole moiety with an acrylic acid functional group. This combination contributes to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C10H8N2OS
  • Molecular Weight : Approximately 208.25 g/mol

The presence of the imidazo[2,1-b]thiazole ring system is significant for its pharmacological applications, while the acrylic acid moiety enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The imidazo[2,1-b]thiazole core can form hydrogen bonds with polar residues in proteins, while the acrylic acid component may facilitate additional interactions through its carboxylic group. These interactions can lead to the inhibition of enzyme activity and disruption of protein-protein interactions, contributing to its anticancer and antimicrobial effects .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Breast Cancer : In studies evaluating anti-proliferative potential against MDA-MB-231 breast cancer cells, compounds related to this structure showed IC50 values as low as 1.12 μM, indicating potent activity .
  • Mechanism of Action : The compound has been observed to cause cell cycle arrest in the G2/M phase, which is typical for inhibitors of tubulin assembly. This effect was noted in HT-29 colon cancer cells, where it inhibited phosphorylation of the oncoprotein kinase Akt .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Its unique structure allows for interaction with microbial targets, potentially leading to inhibition of growth or replication. The mechanism is thought to involve disruption of essential cellular processes in pathogens .

Comparative Biological Activity

To better understand the efficacy of this compound compared to other compounds, a summary table is provided below:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)1.12Cell cycle arrest in G2/M phase
Related Compound AHT-29 (Colon Cancer)0.04Inhibition of tubulin assembly
Related Compound BVarious Cancer Lines93Cytotoxic effects via apoptosis

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines. Some derivatives showed enhanced activity compared to the parent compound .
  • In Vivo Studies : Preliminary in vivo studies indicate that compounds containing this structural motif may exhibit favorable pharmacokinetic profiles and therapeutic indices in animal models .
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the imidazo[2,1-b]thiazole ring can significantly influence biological activity, guiding future drug development efforts .

Q & A

Q. What are the primary enzymatic targets of (E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid, and how are inhibition assays designed to evaluate its activity?

The compound exhibits inhibitory activity against 5-lipoxygenase (89% inhibition) and EGFR kinase (63% inhibition), as demonstrated in enzymatic assays using recombinant proteins. Inhibition assays typically involve pre-incubating the enzyme with the compound, followed by substrate addition and measurement of residual activity via spectrophotometry or fluorometry. Dose-response curves (IC₅₀ values) are generated using serial dilutions of the compound, with controls for non-specific binding .

Q. What synthetic methodologies are recommended for preparing this compound derivatives with high efficiency?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MsOH) enables efficient synthesis of fused imidazo[2,1-b]thiazoles. Key steps include:

  • Activating carbonyl groups via hydrogen bonding.
  • Nucleophilic addition of aldehydes to imidazo[2,1-b]thiazole intermediates.
  • Yields of 90–96% are achieved under mild conditions (80–100°C, 2–4 hours), with purification via silica gel chromatography .

Q. Which analytical techniques are critical for verifying the structural purity and isomer composition of this compound and its derivatives?

Essential techniques include:

  • 1H/13C-NMR : To confirm regiochemistry and isomer ratios (e.g., E/Z configurations).
  • HPLC-MS : For assessing purity (>95%) and molecular ion peaks.
  • X-ray crystallography : Resolves absolute stereochemistry, as shown in IDO1 inhibitor co-crystal structures .

Advanced Research Questions

Q. How do substituents at the C-5 position of the imidazo[2,1-b]thiazole core influence selectivity between COX-2 and COX-1 inhibition?

Bulky, polar groups like dimethylamine at C-5 enhance COX-2 selectivity by occupying hydrophobic subpockets in the COX-2 active site. For example, derivative 6a (N,N-dimethylamine-substituted) shows COX-2 IC₅₀ = 0.08 µM vs. COX-1 IC₅₀ >100 µM. Molecular dynamics simulations and comparative docking studies (using AutoDock Vina) validate steric and electronic complementarity .

Q. What experimental models are suitable for evaluating the anti-melanoma efficacy of pan-RAF inhibitors derived from this scaffold?

  • In vitro : BRAF(V600E)-mutant melanoma cell lines (e.g., A375) treated with derivatives (e.g., 27c , 27d ) to measure IC₅₀ via MTT assays.
  • In vivo : Xenograft models (e.g., nude mice implanted with A375 cells) assess tumor regression and pharmacokinetics (oral bioavailability, T½). Compound 27c showed 58% tumor growth inhibition at 50 mg/kg/day .

Q. How can computational approaches optimize imidazo[2,1-b]thiazole derivatives as IDO1 inhibitors?

  • Docking : Use Glide (Schrödinger Suite) to simulate binding to IDO1’s heme pocket, prioritizing derivatives with sulfur-aromatic interactions (e.g., compound DO9 in PDB 6KOF).
  • MD Simulations : GROMACS-based 100 ns trajectories evaluate backbone RMSD (<2 Å) and ligand stability in the binding site .

Q. How should researchers resolve contradictions in inhibition data across studies (e.g., varying 5-LOX inhibition percentages)?

  • Assay standardization : Ensure consistent enzyme sources (recombinant vs. cell lysates) and substrate concentrations.
  • Control for redox interference : Use antioxidants (e.g., Trolox) to exclude false-positive inhibition due to compound oxidation .

Q. What strategies mitigate isomer-dependent variability in antiviral activity (e.g., parvovirus B19 inhibition)?

  • Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis to isolate E/Z isomers.
  • Bioactivity mapping : Compare isomers in cell-based assays (e.g., UT7/EpoS1 cells for parvovirus replication). The Z-isomer of derivative 7 showed selective viral replication inhibition, while the E-isomer was inactive .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Imidazo[2,1-b]thiazole Derivatives

MethodConditionsYieldKey Reference
Friedel-Crafts acylationEaton’s reagent, 80°C, 3 hours90–96%
Suzuki couplingMicrowave, Pd(PPh₃)₄, 120°C75–85%

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetIC₅₀/EC₅₀Selectivity IndexModel System
6aCOX-20.08 µM313.7 (COX-2/1)Recombinant enzyme
27cpan-RAF0.12 µMN/AA375 melanoma cells
DO9IDO14.3 nM>1000X-ray co-crystal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.